molecular formula C21H15Cl2N3OS B14474076 10-(((3,4-Dichlorobenzylidene)hydrazono)acetyl)phenothiazine CAS No. 66762-13-8

10-(((3,4-Dichlorobenzylidene)hydrazono)acetyl)phenothiazine

Cat. No.: B14474076
CAS No.: 66762-13-8
M. Wt: 428.3 g/mol
InChI Key: RRMWVNFFJJXKJP-WYMPLXKRSA-N
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Description

10-(((3,4-Dichlorobenzylidene)hydrazono)acetyl)phenothiazine is a complex organic compound that belongs to the phenothiazine class of heterocyclic compounds.

Preparation Methods

The synthesis of 10-(((3,4-Dichlorobenzylidene)hydrazono)acetyl)phenothiazine involves multiple steps. One common method starts with the acylation of phenothiazine with acyl chlorides in toluene to form 10-acylphenothiazine. This is followed by a Friedel-Crafts acylation reaction using acyl chloride in the presence of aluminum chloride in carbon disulfide, resulting in 2,10-diacylphenothiazine. Deacylation of this intermediate compound yields the desired product . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

10-(((3,4-Dichlorobenzylidene)hydrazono)acetyl)phenothiazine undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

10-(((3,4-Dichlorobenzylidene)hydrazono)acetyl)phenothiazine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 10-(((3,4-Dichlorobenzylidene)hydrazono)acetyl)phenothiazine involves its interaction with various molecular targets and pathways. The compound can bind to and inhibit enzymes, receptors, and other proteins, leading to changes in cellular function. For example, phenothiazine derivatives are known to interact with dopamine receptors, which is the basis for their antipsychotic effects . Additionally, the compound’s ability to generate reactive oxygen species can contribute to its antimicrobial and anti-inflammatory activities.

Comparison with Similar Compounds

10-(((3,4-Dichlorobenzylidene)hydrazono)acetyl)phenothiazine can be compared with other phenothiazine derivatives such as chlorpromazine, promethazine, and methylene blue. While all these compounds share a common phenothiazine core, they differ in their substituents and, consequently, their biological activities and applications . For instance:

    Chlorpromazine: Primarily used as an antipsychotic agent.

    Promethazine: Known for its antihistaminic and antiemetic properties.

    Methylene Blue: Used as an antimalarial and diagnostic dye.

The unique structure of this compound, particularly the presence of the dichlorobenzylidene and hydrazono groups, contributes to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

CAS No.

66762-13-8

Molecular Formula

C21H15Cl2N3OS

Molecular Weight

428.3 g/mol

IUPAC Name

2-[(2E)-2-[(3,4-dichlorophenyl)methylidene]hydrazinyl]-1-phenothiazin-10-ylethanone

InChI

InChI=1S/C21H15Cl2N3OS/c22-15-10-9-14(11-16(15)23)12-24-25-13-21(27)26-17-5-1-3-7-19(17)28-20-8-4-2-6-18(20)26/h1-12,25H,13H2/b24-12+

InChI Key

RRMWVNFFJJXKJP-WYMPLXKRSA-N

Isomeric SMILES

C1=CC=C2C(=C1)N(C3=CC=CC=C3S2)C(=O)CN/N=C/C4=CC(=C(C=C4)Cl)Cl

Canonical SMILES

C1=CC=C2C(=C1)N(C3=CC=CC=C3S2)C(=O)CNN=CC4=CC(=C(C=C4)Cl)Cl

Origin of Product

United States

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